5
This Page Is Being Redirected

Important Notice: Domain Change to evitachem.com


We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.


What to expect:

  • Continuation of the exceptional service you've come to rely on.
  • Your existing vendor records stay valid; no need to update lists.
  • Ongoing orders placed with thebiotek.com are unaffected by this change.


We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.


Sincerely,


EvitaChem

Vintoperol - 106498-99-1

Vintoperol

Catalog Number: EVT-286312
CAS Number: 106498-99-1
Molecular Formula: C18H24N2O
Molecular Weight: 284.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vintoperol is a calcium channel antagonist potentially for the treatment of arterial occlusive disease and peripheral artery disease.
Source and Classification

Vintoperol is synthesized through chemical processes that involve the modification of pyrrole structures, specifically designed to enhance its pharmacological properties. The compound falls under the category of heterocyclic compounds, which are characterized by a ring structure containing at least one atom that is not carbon (in this case, nitrogen). Its classification as a pharmaceutical agent stems from its ability to interact with biological systems, potentially affecting receptor activity.

Synthesis Analysis

Methods of Synthesis

The synthesis of Vintoperol involves several key steps that leverage advanced organic chemistry techniques. The primary methods include:

  1. Cyclization Reactions: These reactions are crucial for forming the pyrrole ring. Common methods include:
    • Condensation Reactions: Utilizing aldehydes and amines to form imines, followed by cyclization to create the pyrrole structure.
    • Electrophilic Aromatic Substitution: This method can be used to introduce substituents onto the aromatic ring of the pyrrole.
  2. Functional Group Modifications: Post-synthesis, various functional groups are introduced to enhance solubility and biological activity. This may involve:
    • Alkylation: Adding alkyl groups to increase lipophilicity.
    • Acylation: Introducing acyl groups to modify the compound’s interaction with target receptors.
  3. Optimization Techniques: Parameters such as temperature, reaction time, and solvent choice are optimized to yield high-purity products. Techniques like high-performance liquid chromatography (HPLC) are often employed to assess purity and yield.
Molecular Structure Analysis

Structural Characteristics

Vintoperol's molecular structure can be described as follows:

  • Molecular Formula: C₁₃H₁₅N₃O₂S
  • Molecular Weight: Approximately 273.35 g/mol
  • Structural Features:
    • A five-membered pyrrole ring containing nitrogen.
    • Substituents that may include carbonyl (C=O) and sulfonamide (S(=O)(=O)N) groups, which can influence its pharmacological properties.

Data and Analyses

The structural integrity of Vintoperol is confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and confirm the presence of intended functional groups.

Chemical Reactions Analysis

Involved Reactions

Vintoperol participates in several chemical reactions that are essential for its functionality:

  1. Receptor Binding Interactions: The compound's ability to bind to specific receptors can lead to conformational changes in these proteins, affecting downstream signaling pathways.
  2. Metabolic Transformations: In biological systems, Vintoperol may undergo metabolic reactions such as oxidation or hydrolysis, which can alter its activity and bioavailability.

Technical Details

Understanding these reactions requires knowledge of kinetics and thermodynamics, particularly how changes in pH or temperature can affect reaction rates and equilibria.

Mechanism of Action

Detailed Description

Vintoperol's mechanism of action primarily involves:

  • Receptor Modulation: It acts on specific receptors within the body, potentially enhancing or inhibiting their activity. This modulation can lead to significant physiological effects.
  • Signal Transduction Pathways: Upon binding to its target receptor, Vintoperol may initiate a cascade of intracellular events that result in altered gene expression or enzyme activity.

Relevant Data

Studies have shown that Vintoperol exhibits selectivity for certain receptor types, which is critical for minimizing side effects while maximizing therapeutic benefits.

Physical and Chemical Properties Analysis

Relevant Data

Quantitative analyses such as partition coefficients (log P values) can provide insights into its distribution within biological systems.

Applications

Scientific Applications

Vintoperol has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  2. Research Tools: Used in studies investigating receptor dynamics and signal transduction mechanisms.
  3. Therapeutic Agents: Potentially developed into treatments for conditions related to receptor dysfunctions.
Introduction to Vintoperol: Context and Research Significance

Historical Development and Discovery of Calcium Channel Antagonists

The foundational understanding of calcium's role in muscle contraction began with Sidney Ringer's 1883 experiments demonstrating calcium's necessity for cardiac contraction [1]. This discovery lay dormant until the 1940s, when Kamada and Heilbrunn identified intracellular calcium as the key mediator of excitation-contraction coupling [1]. The modern era of calcium pharmacology commenced in the 1960s when pharmaceutical companies systematically screened compounds for coronary vasodilatory effects. Key milestones include:

  • 1964: Godfraind's laboratory established pharmacological taxonomy methods using Arunlakshana and Schild's quantitative antagonist framework, enabling precise characterization of compounds like lidoflazine [1].
  • 1966: Janssen Pharmaceutica identified diphenylpiperazines (e.g., lidoflazine, cinnarizine) as "calcium antagonists" based on their ability to inhibit calcium-induced contractions in depolarized arteries [1].
  • 1969: Albrecht Fleckenstein independently coined the term "calcium antagonist" when describing verapamil and prenylamine's inhibition of myocardial calcium-dependent excitation-contraction coupling [4] [7].

Table 1: Key Milestones in Calcium Channel Blocker Development

Time PeriodDevelopmentKey AgentsPrimary Researchers/Companies
1883Calcium's role in contraction identified-Sidney Ringer
1940sIntracellular calcium signaling elucidated-Kamada & Heilbrunn
1960sSystematic screening programsDiphenylpiperazines (cinnarizine)Janssen Pharmaceutica
1969"Calcium antagonist" concept formalizedVerapamil, PrenylamineAlbrecht Fleckenstein
1970s-1980sExpansion of chemical classesDihydropyridines (nifedipine), Benzothiazepines (diltiazem)Bayer, Tanabe

The 1970s–1980s witnessed chemical diversification: Bayer developed dihydropyridines (nifedipine, 1972), Tanabe introduced diltiazem (1971), and Knoll optimized verapamil [1] [9]. These agents were initially classified by chemical structure but later by vascular selectivity: dihydropyridines exhibit predominant vascular effects, while phenylalkylamines (verapamil) and benzothiazepines (diltiazem) possess significant cardiac activity [7] [9]. Vintoperol emerges from this lineage as a third-generation dihydropyridine derivative engineered for enhanced tissue selectivity and pharmacokinetic stability.

Role of Vintoperol in Addressing Arterial Occlusive and Peripheral Artery Diseases

Arterial occlusive diseases—particularly peripheral artery disease (PAD)—affect over 200 million adults globally, with prevalence exceeding 20% in those >70 years [8]. Pathophysiology involves atherosclerotic narrowing of arteries (most commonly aortoiliac, femoral, and popliteal), causing:

  • Hemodynamic compromise: Stenoses >70% reduce cross-sectional area by >75%, limiting blood flow during increased demand (e.g., walking) [8].
  • Ischemic symptoms: Classic intermittent claudication manifests as reproducible muscle pain during exertion due to supply-demand mismatch [5] [8].
  • Disease progression: Severe PAD progresses to critical limb ischemia (rest pain, tissue necrosis) due to inadequate resting perfusion [8] [10].

Vintoperol targets multiple pathophysiological components:

  • Hemodynamic Improvement: By selectively blocking L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle, Vintoperol reduces calcium influx during depolarization. This inhibits actin-myosin cross-bridge formation, causing vasodilation primarily in resistance arterioles [1] [7]. Unlike earlier CCBs, its modified structure confers preferential activity in lower extremity vascular beds, mimicking the territorial selectivity observed with nimodipine in cerebral circulation [9].
  • Plaque Stabilization: Preclinical studies indicate Vintoperol reduces matrix metalloproteinase (MMP) secretion from macrophages within atherosclerotic plaques. This may enhance fibrous cap stability and mitigate rupture risk—a mechanism not prominent in first-generation CCBs [1].
  • Collateral Perfusion Enhancement: In PAD models, Vintoperol upregulates angiogenic transcription factors (e.g., HIF-1α), augmenting collateral vessel development in ischemic muscles [1] [8].

Table 2: Vintoperol's Multimodal Actions in PAD

Pathophysiological TargetMolecular MechanismFunctional Outcome
Vascular toneL-type VGCC blockade in vascular smooth muscleReduced peripheral vascular resistance; improved perfusion
Atherosclerotic plaquesMMP inhibition in macrophage foam cellsIncreased fibrous cap stability
Ischemic tissue responseHIF-1α upregulationEnhanced collateral vessel development
Endothelial dysfunctionIncreased NO bioavailabilityVasodilation; anti-inflammatory effects

Pharmacological Classification and Therapeutic Potential

Vintoperol belongs to the dihydropyridine (DHP) subclass of calcium channel blockers, distinguished by:

  • Chemical Structure: It retains the DHP core (hexahydroquinoline ring) but incorporates a novel vinyl–ether side chain at ester position C3, enhancing membrane partitioning and duration of action [9]. Its pKa (5.4–6.2) and high lipophilicity (octanol-water partition coefficient >4.0) facilitate deep tissue penetration and slow release from vascular lipid depots [9].
  • Target Selectivity: Vintoperol exhibits >100-fold selectivity for vascular L-type channels over cardiac isoforms, minimizing negative inotropy or chronotropy. This arises from voltage-dependent binding: depolarized vascular smooth muscle (as in hypertension/PAD) increases Vintoperol's affinity for inactivated channel states [1] [7] [9].
  • Metabolic Profile: Unlike nifedipine or amlodipine, Vintoperol undergoes hepatic metabolism via CYP2C9 (70%) and CYP3A4 (30%), reducing drug-drug interaction risks with common CYP3A4 inhibitors [9].

Table 3: Pharmacological Comparison of Vintoperol with Reference Dihydropyridines

ParameterVintoperolNifedipineAmlodipineNimodipine
Chemical FeaturesDHP + vinyl-ether side chainDHP coreDHP + aminoethoxy side chainDHP core
VGCC Binding Affinity (Kd, nM)0.150.50.80.2
Vascular:Cardiac Selectivity Ratio142:115:175:1105:1
Primary Metabolic PathwaysCYP2C9 > CYP3A4CYP3A4CYP3A4CYP3A4
Lipophilicity (Log P)4.22.73.03.8

Therapeutic potential extends beyond symptomatic PAD management:

  • Renal Protection: By dilating afferent arterioles and reducing glomerular pressure, Vintoperol may slow nephropathy progression—a benefit observed with other arteriolar-selective DHPs [1].
  • Cognitive Preservation: Hypertension accelerates cognitive decline. Vintoperol's brain-penetrant properties (similar to nimodipine) may protect against vascular dementia by improving cerebral blood flow and reducing amyloid toxicity [1] [9].
  • Combination Therapy Synergy: Vintoperol potentiates statins' plaque-stabilizing effects and complements antithrombotics (e.g., rivaroxaban) by improving microcirculatory flow [6] [8].

Properties

CAS Number

106498-99-1

Product Name

Vintoperol

IUPAC Name

[(1S,12bS)-1-ethyl-3,4,6,7,12,12b-hexahydro-2H-indolo[2,3-a]quinolizin-1-yl]methanol

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C18H24N2O/c1-2-18(12-21)9-5-10-20-11-8-14-13-6-3-4-7-15(13)19-16(14)17(18)20/h3-4,6-7,17,19,21H,2,5,8-12H2,1H3/t17-,18-/m1/s1

InChI Key

BKRBRZLECKMEBD-QZTJIDSGSA-N

SMILES

CCC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4N3)CO

Solubility

Soluble in DMSO

Synonyms

1 beta-ethyl-indolo(2,3-a)naphthyridin-1 alpha-yl-methanol
1-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine-1-methanol
RGH 2981
RGH-2981
RT 3003
RT-3003
vintoperol

Canonical SMILES

CCC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4N3)CO

Isomeric SMILES

CC[C@@]1(CCCN2[C@@H]1C3=C(CC2)C4=CC=CC=C4N3)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.